Dimethyl 4-aminophthalate
Description
Historical Context of Research on Aminophthalates
The investigation into aminophthalates dates back to the early 20th century. In 1906, Renshaw and his colleagues undertook the synthesis of 4-aminophthalic acid and its derivatives. tandfonline.comtandfonline.com They noted that the free 4-aminophthalic acid was challenging to purify due to its inherent instability. tandfonline.comtandfonline.com To overcome this, they utilized its more stable dimethyl ester, Dimethyl 4-aminophthalate (B1235162). tandfonline.comtandfonline.com This ester was prepared from phthalic anhydride (B1165640) through a process of nitration to form 4-nitrophthalic acid, which was then esterified and subsequently reduced to yield Dimethyl 4-aminophthalate. tandfonline.comtandfonline.com This early work, published in the Journal of the American Chemical Society, laid the groundwork for the synthesis of a variety of acyl derivatives and other related compounds. acs.org
Significance in Modern Chemical Synthesis and Applications
This compound serves as a critical intermediate in the synthesis of a diverse array of compounds, leveraging the reactivity of its primary amine group for chemical modifications. musechem.com Its significance is particularly notable in three major areas of research:
Chemiluminescence: The compound is a precursor for synthesizing analogs of luminol (B1675438), a well-known chemiluminescent agent. researchgate.net The final light-emitting species in luminol's chemiluminescent reaction is the 3-aminophthalate (B1234034) ion. uoa.grbibliotekanauki.pl By using substituted aminophthalates like this compound, researchers can create novel luminol derivatives with altered, and often enhanced, light-emitting properties for use in immunoassays, forensic science, and bioimaging. uoa.grsci-hub.se
Polymer Chemistry: It is a key monomer for producing AB-type polyimides. tandfonline.comtandfonline.com Polyimides are a class of high-performance polymers known for their thermal stability. The use of aminophthalic derivatives allows for the creation of polyimides with specific, desirable characteristics for advanced materials applications. tandfonline.com
Analytical Chemistry and Biotechnology: The molecule is used to synthesize haptens for immunoassays. For instance, it has been used to create di-n-butyl-4-aminophthalate, an analog of dibutyl phthalate (B1215562) (DBP), for the development of specific monoclonal antibodies used in enzyme-linked immunosorbent assays (ELISAs) to detect DBP in various samples. mdpi.complos.org This application is crucial for monitoring environmental and food contaminants. researchgate.net It is also employed in the development of fluorescent probes and other biologically active compounds. musechem.com
Overview of Research Trajectories
Research involving this compound has evolved from its initial synthesis to highly specialized, application-driven studies. The primary research trajectories focus on harnessing its unique structure to develop new functional materials and analytical tools.
One major trajectory is in the field of photoluminescent materials . This includes the development of lanthanide-based coordination polymers where aminophthalate derivatives act as organic ligands. researchgate.netmdpi.com The goal is to create materials with specific light-emitting properties for use in sensors and optical devices. mdpi.com
A second significant path lies in the rational design of chemiluminescent agents . Researchers systematically synthesize luminol derivatives starting from aminophthalates to study how different substituents on the aromatic ring affect the chemiluminescence quantum yield, emission wavelength, and reaction kinetics. uoa.grsci-hub.sed-nb.info This work aims to develop more sensitive and stable probes for bioanalytical applications. uoa.gr
A third prominent research area is in polymer science , continuing the early work on polyimides. tandfonline.comtandfonline.com Modern research focuses on synthesizing novel, soluble polyimides and poly(ester-imide)s from AB-type monomers derived from this compound to achieve materials with tailored properties like low dielectric constants or specific thermal characteristics. tandfonline.com
Finally, its role in analytical methods continues to be explored, particularly in the synthesis of haptens for developing highly specific and sensitive immunoassays for environmental monitoring and food safety. mdpi.complos.org
Table 2: Summary of Research Applications for this compound
| Research Area | Intermediate Role | Product Synthesized | Research Goal |
|---|---|---|---|
| Chemiluminescence | Precursor to luminol analogs | Substituted Phthalhydrazides (Luminol derivatives) | To enhance chemiluminescence efficiency and stability for analytical assays. uoa.grsci-hub.se |
| Polymer Chemistry | AB-type monomer | Polyimides, Poly(ester-imide)s | To create high-performance polymers with specific thermal and electrical properties. tandfonline.comtandfonline.com |
| Immunoassays | Hapten synthesis | Di-n-butyl-4-aminophthalate | To produce specific antibodies for the detection of environmental contaminants like DBP. mdpi.complos.org |
| Materials Science | Organic Ligand | Lanthanide Coordination Polymers | To develop novel photoluminescent materials for sensors and optical devices. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHQNDXAJXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199789 | |
| Record name | Dimethyl 4-aminophthalate | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-31-6 | |
| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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| Record name | Dimethyl 4-aminophthalate | |
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Synthetic Methodologies for Dimethyl 4 Aminophthalate
Multi-step Synthesis Approaches
The prevalent methods for synthesizing Dimethyl 4-aminophthalate (B1235162) begin with precursors containing a nitro group, which is later reduced to an amine. This strategic sequence involves esterification of either a carboxylic acid or an anhydride (B1165640) precursor, followed by a reduction step.
The initial stage in the synthesis is the esterification of a suitable nitro-substituted phthalic acid derivative to produce Dimethyl 4-nitrophthalate. The choice of starting material, either 4-Nitrophthalic Acid or 4-Nitrophthalic Anhydride, influences the specific reaction conditions required.
A standard and widely documented method for preparing the intermediate, Dimethyl 4-nitrophthalate, is through the Fischer esterification of 4-Nitrophthalic acid. vulcanchem.com This reaction typically involves heating a solution of 4-Nitrophthalic acid in methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. vulcanchem.comtandfonline.com The mixture is heated under reflux for several hours, with reaction times of 7 to 8 hours being common. vulcanchem.comtandfonline.com Following the reaction, the solvent is removed, and the crude product is purified. The purification process often involves washing with an aqueous sodium bicarbonate or sodium carbonate solution to remove any unreacted acid, followed by recrystallization from a suitable solvent like ethanol (B145695) or ether. vulcanchem.comtandfonline.com This process typically yields Dimethyl 4-nitrophthalate as pale yellow crystals. tandfonline.com Reported yields for this esterification are generally high, often around 80%. vulcanchem.com
Table 1: Reaction Conditions for Esterification of 4-Nitrophthalic Acid
| Reactant | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 4-Nitrophthalic acid | Methanol, Conc. H₂SO₄ | Reflux (120°C) | 7 hours | - | tandfonline.com |
| 4-Nitrophthalic acid | Methanol, Sulfuric acid | Reflux | ~8 hours | ~80% | vulcanchem.com |
Alternatively, Dimethyl 4-nitrophthalate can be synthesized from 4-Nitrophthalic anhydride. The synthesis of the ester from the anhydride can be achieved through alcoholysis. cdnsciencepub.com In some procedures, the anhydride is first converted to the corresponding 4-nitrophthalic acid, which is then esterified as described previously. tandfonline.com However, direct conversion from the anhydride is also possible. For instance, reacting 4-nitrophthalic anhydride with an alcohol like ethanol can lead to the formation of the corresponding monoethyl esters. cdnsciencepub.comgoogle.com Achieving the dimethyl diester directly requires forcing conditions to ensure both ester groups are formed. One approach involves a one-pot reaction where the catalytic reduction of the anhydride is performed in an alcohol solvent, which also acts as the esterifying agent. cdnsciencepub.com
Table 2: Reaction Conditions for Esterification of 4-Nitrophthalic Anhydride
| Reactant | Reagents | Temperature | Product(s) | Source |
|---|---|---|---|---|
| 4-Nitrophthalic anhydride | Absolute ethanol | 50°C | Monoethyl 4-nitrophthalate (hemiester) | google.com |
| 4-Nitrophthalic anhydride | Absolute ethanol, Pd/C, H₂ | 24-26°C | Monoethyl 4-aminophthalate isomers | cdnsciencepub.com |
The crucial final step in the synthesis is the reduction of the nitro group on the Dimethyl 4-nitrophthalate intermediate to form the target compound, Dimethyl 4-aminophthalate. This transformation can be accomplished through several methods, most notably catalytic hydrogenation or chemical reduction using metal dust.
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. vulcanchem.com This process involves reacting Dimethyl 4-nitrophthalate with hydrogen gas (H₂) in the presence of a metal catalyst. vulcanchem.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. vulcanchem.comcdnsciencepub.com The reaction is typically carried out in a solvent such as methanol, ethanol, or dimethylformamide. cdnsciencepub.comgoogle.comgoogleapis.com The hydrogenation can be performed under a range of pressures, with values from 39 to 80 psig being reported. cdnsciencepub.comgoogle.comprepchem.comgoogle.com The reaction is generally conducted at or near room temperature. prepchem.comgoogle.com An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like cyclohexene (B86901) is used in conjunction with the Pd/C catalyst. cdnsciencepub.com
Table 3: Conditions for Catalytic Hydrogenation of Nitro Precursors
| Reactant | Catalyst | Solvent | Pressure | Time | Source |
|---|---|---|---|---|---|
| 4-Nitrophthalic anhydride | 5% Pd/C | Dry ether | 39 psi | - | prepchem.com |
| 4-Nitrophthalic anhydride | 5% Pd/C | DMF | 40 psi | ~90 min | google.com |
| Dimethyl 4-nitrophthalate precursor | 10% Pd/C | Methanol | 40-50 psi | 2-3 hours | googleapis.comgoogle.com |
| Monoethyl 4-nitrophthalate | Pd/C | Cyclohexene (H-donor) | - | - | cdnsciencepub.com |
Chemical reduction offers an alternative to catalytic hydrogenation. A classic method involves the use of metal dust, such as zinc, in an acidic medium. tandfonline.comdatapdf.com One detailed procedure describes the reduction of Dimethyl 4-nitrophthalate in a mixture of benzene (B151609) and concentrated hydrochloric acid using zinc dust. tandfonline.com The reaction is stirred for an extended period at room temperature. tandfonline.com The workup involves neutralizing the acid, separating the organic layer, and distilling the solvent to obtain the crude product, which is then purified by recrystallization from ethanol. tandfonline.com This method resulted in a yield of 2.8 g of this compound from 4.5 g of the nitro precursor. tandfonline.com Other metal-based reducing agents, such as stannous chloride (SnCl₂) in concentrated HCl, have also been successfully used to reduce the diethyl ester analogue, suggesting its applicability for the dimethyl ester as well. rsc.org
Table 4: Conditions for Chemical Reduction of Dimethyl 4-nitrophthalate
| Reactant (Amount) | Reagents | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Dimethyl 4-nitrophthalate (4.5 g) | Zinc dust (10.0 g total), Conc. HCl (10 ml) | Benzene (300 ml) | 15 hours | 2.8 g | tandfonline.com |
| Dimethyl 4-nitrophthalate | Zinc dust, Alcoholic HCl | - | - | - | datapdf.com |
Reduction of Nitro Functionality to Amino Group
Chemical Reduction with Metal Dust (e.g., Zinc)
Optimization of Reaction Conditions
The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in chemical reactions, affecting both reaction rates and product yields. In the context of synthesizing aminophthalates, various solvents have been investigated. For instance, in the synthesis of substituted 3-aminophthalates via a Diels-Alder reaction, solvents such as n-nonane, xylene, anisole, DMF, and para-cymene were used at 170°C, while xylene, n-butanol, n-butyl acetate (B1210297), water, and dimethyl carbonate were used at 130°C. mdpi.com The study found that higher temperatures were generally necessary for good conversion, regardless of the solvent used. mdpi.com The polarity and boiling point of the solvent can impact the solubility of reactants and the energy required to reach the transition state. researchgate.netmdpi.com For the reduction of nitro compounds, solvents like ethanol and methanol are commonly employed. rsc.orgnih.govresearchgate.net The use of deep eutectic solvents, such as a mixture of tin(II) chloride dihydrate and choline (B1196258) chloride, has also been explored as an environmentally friendly option for the reduction of nitroaromatic compounds. nih.gov
Temperature and Pressure Regimes
Temperature and pressure are critical parameters in optimizing chemical syntheses. For the catalytic hydrogenation of nitrophthalic acid derivatives to their corresponding amines, specific temperature and pressure ranges have been found to be optimal. For example, the hydrogenation of 3-nitrophthalic acid to 3-aminophthalic acid using a palladium-based catalyst is effectively carried out at temperatures between 55-65°C and a hydrogen pressure of 0.7–0.9 MPa. smolecule.com Another study on the catalytic reduction of 4-nitrophthalic anhydride in ethanol utilized a hydrogen pressure of 80 psig at a temperature of 24-26°C. cdnsciencepub.com In the direct synthesis of dimethyl ether, a related field involving catalytic reactions, the optimization of temperature and pressure was found to be crucial for maximizing product conversion. cup.edu.cn Generally, for exothermic reactions, controlling the temperature is vital to prevent unwanted side reactions and catalyst deactivation. cup.edu.cn
Catalyst Selection and Loading
The choice of catalyst and its loading are paramount for efficient synthesis. In the catalytic hydrogenation of Dimethyl 4-nitrophthalate, palladium on carbon (Pd/C) is a commonly used catalyst. nih.gov A typical loading is 10 wt% of the catalyst relative to the nitro compound. nih.gov Other platinum group metals, such as platinum and rhodium, are also effective hydrogenation catalysts. iitm.ac.in The catalyst's activity can be influenced by the support material, which can range from carbon to zeolites and metal oxides. mdpi.com For the synthesis of 3-aminophthalic acid, a catalyst loading of 0.1–1.0 wt% of 5% Pd/C relative to the substrate was found to minimize costs while maintaining high conversion rates. smolecule.com The efficiency of the catalyst can also be affected by the presence of promoters or inhibitors. iitm.ac.in
Table 1: Catalyst Systems for the Synthesis of Aminophthalates
| Precursor | Catalyst System | Solvent | Product | Reference |
| Dimethyl 4-nitrophthalate | 10 wt% Pd/C | Anhydrous MeOH | This compound | nih.gov |
| 4-Nitrophthalic anhydride | 5% Pd/C | Absolute ethanol | Monoethyl 4-aminophthalates | cdnsciencepub.com |
| 3-Nitrophthalic acid | 5% Pd/C | Glacial acetic acid | 3-Aminophthalic acid | smolecule.com |
| Diethyl 4-nitrophthalate | SnCl₂ / conc. HCl | Ethanol | Diethyl 4-aminophthalate | rsc.org |
| Nitrophthalic anhydride | g-C₃N₄/Cu₂O | Methanol | Dimethyl aminophthalate | google.com |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of aminophthalates, this includes exploring greener solvents and catalytic systems. One approach involves the use of water as a solvent in catalytic hydrogenation reactions. researchgate.net Another innovative strategy is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and tin(II) chloride dihydrate, which can act as both a solvent and a catalyst for the reduction of nitroaromatic compounds. nih.gov Furthermore, research into catalysts like graphite (B72142) phase carbon nitride supported cuprous oxide (g-C₃N₄/Cu₂O) for the synthesis of Dimethyl aminophthalate from nitrophthalic anhydride in methanol represents a step towards more sustainable catalytic processes. google.com The goal of these green chemistry approaches is to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation. mdpi.com
Derivatization Strategies from this compound
The amino group on the this compound molecule provides a reactive site for a variety of derivatization reactions, allowing for the synthesis of a wide range of other compounds. For instance, the amino group can be acylated to form amides or can undergo diazotization to be converted into other functional groups. tandfonline.comsci-hub.se It can also be used as a building block for the synthesis of more complex molecules, such as polyimides and fluorescent probes. tandfonline.comnih.gov The synthesis of sulfonamides and benzamides from related aniline (B41778) derivatives has been demonstrated, showcasing the versatility of the amino functionality. nih.gov Additionally, the amino group can be involved in the formation of heterocyclic rings, as seen in the synthesis of luminol (B1675438) derivatives. uoa.gr These derivatization strategies highlight the importance of this compound as a key intermediate in organic synthesis.
Acylation Reactions
The primary amino group of this compound is readily acylated, a characteristic that was extensively explored in early 20th-century research. A seminal 1906 paper by Marston Taylor Bogert and Roemer Rex Renshaw in the Journal of the American Chemical Society detailed the synthesis of a variety of acyl derivatives. acs.org This work established the foundational chemistry for modifying this compound. acs.orgbiographicalmemoirs.orgtandfonline.com
The acylation can be carried out using various acylating agents, such as acid anhydrides or acid chlorides, to introduce different functional groups onto the nitrogen atom. These reactions typically proceed under standard laboratory conditions. For instance, the acetyl derivative was prepared, which crystallizes from hot water into long, silky, colorless needles. acs.org Similarly, reactions with propionyl chloride and isobutyryl chloride were conducted to yield the corresponding N-acyl derivatives. acs.org
The research by Bogert and Renshaw also explored the reaction with aromatic acylating agents. The benzoyl derivative was synthesized, resulting in a product that crystallizes from alcohol in small, colorless prisms. acs.org Furthermore, reactions with nitro-substituted benzoyl chlorides, such as m-nitrobenzoyl chloride and p-nitrobenzoyl chloride, were successfully performed, yielding the respective nitrobenzoyl derivatives. acs.org Other derivatives prepared include those from reactions with urethane, phenyluramino, and oxalyl compounds, showcasing the versatility of the amino group in this compound for forming a wide range of amides. acs.org
Table 1: Selected Acyl Derivatives of this compound This table is generated based on data from the text.
| Acyl Derivative | Reagent | Reported Melting Point (°C) | Crystal Appearance |
|---|---|---|---|
| Acetyl | Acetic Anhydride/Acetyl Chloride | 165-165.5 | Long, silky, colorless needles |
| Propionyl | Propionyl Chloride | 134 | Small, colorless crystals |
| Isobutyryl | Isobutyryl Chloride | 152 | Colorless needles |
| Benzoyl | Benzoyl Chloride | 154 | Small, colorless prisms |
| m-Nitrobenzoyl | m-Nitrobenzoyl Chloride | 206.5 | Small, pale yellow needles |
| p-Nitrobenzoyl | p-Nitrobenzoyl Chloride | 222 | Minute, colorless needles |
Alkylation Reactions
The amino group of this compound can undergo N-alkylation, a process that attaches alkyl groups to the nitrogen atom. This reaction is a fundamental method for synthesizing more complex derivatives. While specific literature detailing extensive alkylation studies directly on this compound is limited, the principles of aniline alkylation and related examples provide a clear framework for this methodology. The reaction typically involves treating the amine with an alkylating agent, such as an alkyl halide. union.edu
One notable application is found in a patent describing the preparation of sunscreen agents through the N-alkylation of a 4-aminophthalic diester. In this process, a 4-aminophthalic diester is reacted with alkyl halides, such as n-decyl bromide and ethyl bromide, to produce N-alkyl and N,N-dialkyl derivatives like 4-N-n-decyl-aminophthalic acid dimethyl ester and 4-N-n-decyl-N-ethyl-aminophthalic acid dimethyl ester.
In other synthetic strategies, the amino group may be protected before subsequent reactions. One thesis describes the protection of the amino group in this compound as its toluene-p-sulphonyl derivative. imperial.ac.uk This approach prevents the amino group from interfering with other reaction steps, such as reduction with lithium aluminium hydride, and highlights a method of temporary "alkylation" with a sulfonyl group. imperial.ac.uk
Table 2: Examples of N-Alkylation of 4-Aminophthalate Diesters This table is generated based on data from the text.
| Product | Alkylating Agent(s) | Application/Context |
|---|---|---|
| 4-N-n-decyl-aminophthalic acid dimethyl ester | n-Decyl bromide | Sunscreen Agent Synthesis |
| 4-N-n-decyl-N-ethyl-aminophthalic acid dimethyl ester | n-Decyl bromide, Ethyl bromide | Sunscreen Agent Synthesis |
| Dimethyl 4-toluene-p-sulphonamidophthalate | Toluene-p-sulfonyl chloride | Protection of Amino Group |
Diazotization and Coupling Reactions
The aromatic primary amino group of this compound makes it a suitable substrate for diazotization, followed by coupling reactions to form azo compounds. acs.org This two-stage process is a cornerstone of dye synthesis and is also employed in bioconjugation techniques. nih.govchemistrystudent.comcuhk.edu.hk
The diazotization step involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. chemistrystudent.comsapub.org The diazonium ion (Ar-N₂⁺) is a weak electrophile. acs.org
In the subsequent coupling reaction, the diazonium salt reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine, to form a stable azo dye. acs.orgnih.gov The position of the coupling on the partner molecule is directed by the activating groups present. acs.org
A significant application of this reaction sequence is in the development of immunoassays. For the detection of dimethyl phthalate (B1215562) (DMP), its hapten derivative, this compound, is covalently attached to carrier proteins like bovine serum albumin (BSA) to create an immunogen, or to ovalbumin (OVA) to form a coating antigen. nih.govresearchgate.net This conjugation is achieved through a diazotization reaction, where the amino group of this compound is converted to a diazonium salt, which then couples to the electron-rich side chains of tyrosine or histidine residues on the protein. nih.govresearchgate.net A similar method using the analogue dibutyl 4-aminophthalate (DBAP) has also been described for developing immunoassays for dibutyl phthalate (DBP). plos.org
Table 3: Application of Diazotization and Coupling of Aminophthalate Derivatives This table is generated based on data from the text.
| Starting Amine | Coupling Partner | Reaction Type | Application |
|---|---|---|---|
| This compound | Bovine Serum Albumin (BSA) | Diazotization/Coupling | Immunogen for DMP Immunoassay |
| This compound | Ovalbumin (OVA) | Diazotization/Coupling | Coating Antigen for DMP Immunoassay |
| Dibutyl 4-aminophthalate | Bovine Serum Albumin (BSA) | Diazotization/Coupling | Immunogen for DBP Immunoassay |
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for determining the molecular structure of dimethyl 4-aminophthalate (B1235162). By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
Proton NMR (¹H NMR) spectroscopy of dimethyl 4-aminophthalate provides specific information about the hydrogen atoms within the molecule. In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and the resulting spectrum reveals several key signals.
The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring (H-3, H-5, and H-6) exhibit distinct chemical shifts due to their unique electronic environments, which are influenced by the amino group and the two methoxycarbonyl substituents. The amino (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methyl protons of the two ester groups (-OCH₃) are also readily identified, usually as sharp singlets in the upfield region of the spectrum.
A study by Belliotti (1975) reported the following ¹H NMR spectral data for this compound in CDCl₃:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.10 | Doublet |
| H-5 | 6.83 | Doublet of Doublets |
| H-6 | 7.70 | Doublet |
| -NH₂ | 4.25 | Broad Singlet |
| -OCH₃ (C1) | 3.82 | Singlet |
| -OCH₃ (C2) | 3.85 | Singlet |
Data sourced from Belliotti (1975), Ph.D. Thesis, The University of Michigan.
This detailed spectral information is crucial for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or impurities.
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.orglibretexts.org
The spectrum for this compound is expected to show signals for the two carbonyl carbons of the ester groups, the six carbons of the aromatic ring, and the two methyl carbons of the ester groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing ester groups. libretexts.org Carbons directly attached to the amino group are typically shielded (shifted upfield), while those adjacent to the carbonyl groups are deshielded (shifted downfield). libretexts.org The carbonyl carbons themselves appear at the low-field end of the spectrum, which is characteristic for this functional group. libretexts.org
The following ¹³C NMR spectral data were reported by Belliotti (1975) for this compound in CDCl₃:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 118.4 |
| C-2 | 134.4 |
| C-3 | 115.3 |
| C-4 | 150.1 |
| C-5 | 117.0 |
| C-6 | 131.6 |
| C=O (C1) | 168.1 |
| C=O (C2) | 169.1 |
| -OCH₃ (C1) | 51.9 |
| -OCH₃ (C2) | 52.1 |
Data sourced from Belliotti (1975), Ph.D. Thesis, The University of Michigan.
Proton (¹H) NMR Spectral Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks that provide a "fingerprint" of the compound's structure.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₀H₁₁NO₄]⁺ | 209 |
| [M - OCH₃]⁺ | [C₉H₈NO₃]⁺ | 178 |
| [M - COOCH₃]⁺ | [C₈H₆NO₂]⁺ | 150 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. chemexper.comrsc.org In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, resulting in protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. chemexper.com This method typically produces minimal fragmentation, making it ideal for accurately determining the molecular weight of the compound.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 210, corresponding to the protonated molecule [C₁₀H₁₁NO₄+H]⁺.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₁₂NO₄]⁺ | 210.0761 |
| [M+Na]⁺ | [C₁₀H₁₁NNaO₄]⁺ | 232.0580 |
| [M+K]⁺ | [C₁₀H₁₁KNO₄]⁺ | 248.0319 |
Predicted data sourced from PubChem.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netcncb.ac.cn This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (usually by electron ionization) and detected. cncb.ac.cn
The resulting data includes a chromatogram, which shows the retention time of the compound, and a mass spectrum for the peak at that retention time. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), and the mass spectrum confirms its identity. Studies on related phthalate (B1215562) esters have demonstrated the utility of GC-MS for their determination in various matrices. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. While IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of light from molecular vibrations, being particularly sensitive to non-polar bonds and symmetric vibrations. pressbooks.pubnih.gov These methods are instrumental in identifying the functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a primary analytical tool for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies. pressbooks.pub For this compound, the FT-IR spectrum provides definitive evidence for its key structural features, including the amino group, the ester functionalities, and the aromatic ring. While specific spectra for the compound are not always detailed in general literature , the characteristic absorption bands can be predicted based on its structure and data from analogous compounds. mdpi.com
The analysis of this compound would reveal characteristic peaks corresponding to the vibrations of its constituent bonds. These peaks are typically observed in the mid-infrared region (4000–400 cm⁻¹). pressbooks.pub
Key Expected FT-IR Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretching | 1700 - 1740 |
| Aromatic C=C | Ring Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1360 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy involves analyzing a substance in its gaseous state. This technique is valuable for studying individual molecules without the influence of intermolecular interactions (like hydrogen bonding) that are present in solid (KBr pellet) or liquid phases. rsc.orgpnnl.gov The resulting spectra can show sharper, more defined absorption bands and can be compared with theoretical calculations of isolated molecules. researchgate.net
While specific vapor phase IR studies on this compound are not extensively documented in the surveyed literature, such an analysis would provide insight into the intrinsic vibrational frequencies of the molecule. The N-H and C=O stretching frequencies, in particular, would be expected to shift to slightly higher wavenumbers compared to the condensed phase, where hydrogen bonding can weaken these bonds and lower their vibrational frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org This technique is particularly useful for studying compounds with conjugated π-electron systems and non-bonding electrons (n-electrons), such as this compound. The absorption of light corresponds to specific electronic transitions, primarily π→π* and n→π* transitions. pharmatutor.orgmasterorganicchemistry.com
The structure of this compound contains an aromatic ring (a conjugated π system) and heteroatoms with lone pairs of electrons (the nitrogen of the amino group and the oxygens of the ester groups). This combination gives rise to characteristic absorption bands in the UV region.
π→π Transitions:* These are high-energy transitions of electrons within the aromatic π system. They are typically intense (high molar absorptivity) and are expected for this compound. pharmatutor.org
n→π Transitions:* These lower-energy transitions involve promoting a non-bonding electron from the nitrogen or oxygen atoms to an antibonding π* orbital of the aromatic ring. These transitions are generally less intense than π→π* transitions. libretexts.orgpharmatutor.org
The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of the absorption maximum. This typically results in a bathochromic shift (a shift to a longer wavelength) compared to a simple aromatic ester. In the context of immunoassays, UV-Vis spectra have been used to confirm the successful conjugation of this compound (as a hapten) to carrier proteins like bovine serum albumin (BSA), where changes in the protein's native spectrum indicate covalent attachment. tandfonline.com
Expected Electronic Transitions for this compound:
| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity |
| π → π | HOMO (π) → LUMO (π) | High | Strong |
| n → π | HOMO (n) → LUMO (π) | Low | Weak to Medium |
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. wlu.ca
This technique would provide an unambiguous structural confirmation of this compound, detailing the planarity of the aromatic ring and the conformation of the two dimethyl ester groups and the amino group relative to the ring. While the syntheses of related polyimides and derivatives have been characterized by X-ray diffraction tandfonline.com, and the crystal structures of similar molecules have been investigated mdpi.com, specific crystallographic data for this compound itself is not widely reported in the reviewed literature. An analysis would yield precise data points such as the crystal system, space group, and unit cell dimensions.
Data Obtainable from Single-Crystal X-ray Diffraction:
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths & Bond Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of flexible parts of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding and π-π stacking. |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. fluorochem.co.uk It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of Dimethyl 4-aminophthalate (B1235162). DFT calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties, offering deep insights into the molecule's stability and reactivity. fluorochem.co.uk
Geometry Optimization
Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. chemscene.comriken.jp For Dimethyl 4-aminophthalate, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
The process typically starts with an initial guess of the molecular geometry and iteratively refines it until the forces on each atom approach zero, indicating that an energy minimum has been reached. chemscene.comdtic.mil The optimized geometry provides key structural parameters. For this compound, this would include the precise bond lengths of the C-C bonds in the benzene (B151609) ring, the C=O and C-O bonds of the ester groups, and the C-N bond of the amino group, as well as the planarity of the benzene ring and the orientation of the substituent groups.
Table 1: Representative Optimized Geometric Parameters for Aromatic Esters and Amines (Note: The following data is illustrative for similar functional groups and not specific to this compound.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | Aromatic C-C | ~1.39 - 1.41 Å |
| Bond Length | C-C(O) | ~1.50 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | (O=)C-O | ~1.34 Å |
| Bond Length | O-CH₃ | ~1.44 Å |
| Bond Length | Aromatic C-N | ~1.40 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Bond Angle | O=C-O | ~124° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is typically performed. mdpi.com This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. mdpi.com
The analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific bond stretches, bends, and torsions. For this compound, characteristic frequencies would be predicted for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester groups, and C-N stretching. These theoretical spectra can be compared with experimental data to validate the computational model.
Table 2: Representative Vibrational Frequencies for this compound Functional Groups (Note: This table presents typical frequency ranges for the functional groups present in the molecule.)
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| C-N | Stretch | 1250 - 1360 |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about a molecule's electronic behavior.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate electrons and is considered a good nucleophile. For this compound, the HOMO is expected to be largely localized on the benzene ring and the electron-donating amino group, as the lone pair of electrons on the nitrogen atom significantly contributes to this orbital. The energy of the HOMO (E_HOMO) is related to the ionization potential of the molecule.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A molecule with a low-energy LUMO is a good electrophile. In this compound, the LUMO is anticipated to be distributed over the benzene ring and the electron-withdrawing dimethyl ester groups, which contain π* antibonding orbitals. The energy of the LUMO (E_LUMO) is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Properties (Note: Values are representative for similar aromatic compounds and are not specific to this compound.)
| Property | Description | Typical Value Range |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV |
Highest Occupied Molecular Orbital (HOMO) Properties
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl groups.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl groups.
Green regions represent areas of neutral potential.
The MEP map for this compound would visually confirm the electron-donating nature of the amino group (leading to increased negative potential on the aromatic ring) and the electron-withdrawing effect of the ester groups, providing a comprehensive picture of its reactivity.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption spectra. molpro.netchemrxiv.orgcecam.org It is an extension of Density Functional Theory (DFT) that describes how the electron density of a system evolves over time in response to a time-dependent perturbation, such as that caused by electromagnetic radiation. abinit.org By calculating the excitation energies and oscillator strengths, TD-DFT can provide valuable insights into the nature of electronic transitions, such as n → π* or π → π* transitions, within a molecule. ucsb.edu
For aromatic donor-acceptor systems, TD-DFT calculations, often using functionals like B3LYP and MPW1PW91 with appropriate basis sets, have been employed to compute singlet excitation energies. nih.gov The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, ground-state geometries might be optimized with a 6-31G(d) basis set, while excitation energies are calculated with a larger 6-311+G(2d,p) basis set to better describe the diffuse nature of excited states. nih.gov
The application of TD-DFT can help elucidate the mechanisms of fluorescence and chemiluminescence. nih.gov For example, in studies of luminol (B1675438) and its derivatives, where 3-aminophthalate (B1234034) is the light-emitting species, TD-DFT is used to understand the electronic transitions involved in light emission. uoa.grrsc.org The method can be used to analyze how different substituents on the aromatic ring affect the electronic structure and, consequently, the chemiluminescence efficiency. uoa.gr
It is important to note that the accuracy of TD-DFT can be limited, especially for certain types of excited states like charge-transfer states, and results should be carefully benchmarked and validated against experimental data or higher-level theoretical methods where possible. chemrxiv.orgnih.gov
Solvent Effects in Computational Models
Solvent effects can significantly influence the properties and reactivity of molecules, and it is often crucial to include them in computational models for accurate predictions. ucsb.edu The presence of a solvent can alter molecular geometries, electronic properties, and reaction energy barriers. ucsb.edu
One common approach to modeling solvent effects is the use of implicit solvent models, also known as continuum models. ucsb.edumdpi.com The Polarizable Continuum Model (PCM) is a widely used example where the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. uoa.grcore.ac.uk This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, in the study of luminol derivatives, TD/DFT calculations are often performed simulating the solvent (e.g., water or DMSO) using the PCM model to better match experimental conditions. uoa.gr
Explicit solvent models offer a more detailed description by including individual solvent molecules in the calculation. ucsb.edu While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally much more demanding. ucsb.educore.ac.uk The number and placement of explicit solvent molecules can greatly affect the results, making it a complex task to achieve a realistic representation of the solvation shell. ucsb.edu
The choice between implicit and explicit solvent models depends on the specific system and the properties being investigated. For many applications, implicit models provide a good balance between accuracy and computational cost. ucsb.educore.ac.uk For example, the conductor-like polarizable continuum model (CPCM) has been used to study the effect of solvents like xylene on reaction feasibility. mdpi.com
Reaction Feasibility and Mechanism Prediction
Computational chemistry is a powerful tool for investigating the feasibility of chemical reactions and elucidating their mechanisms. mdpi.commdpi.com By calculating the energies of reactants, products, and transition states, it is possible to determine thermodynamic and kinetic parameters that govern a reaction. mdpi.com
For example, in the synthesis of substituted 3-aminophthalates via the Diels-Alder reaction, computational methods can be used to understand the relative reactivity of different reactants. mdpi.com The Nudged Elastic Band (NEB) method with transition state optimization can be employed to locate the transition state structures. mdpi.com High-level theoretical methods like DLPNO-CCSD(T) can then be used to calculate the electronic energies of the optimized structures, providing accurate reaction energy profiles. mdpi.com
These calculations can help rationalize experimental observations, such as the need for harsh reaction conditions (e.g., high temperatures) for certain reactions to proceed. mdpi.com By modeling the reaction in different solvents using continuum models like CPCM, it is possible to investigate the effect of the solvent on the reaction pathway and energetics. mdpi.com
Computational studies can also be crucial in understanding complex multi-step reaction mechanisms, such as those involved in the chemiluminescence of luminol, where 3-aminophthalate is the final emitter. uoa.grrsc.org Quantum chemistry computations can shed light on the intricate molecular and electronic transformations that occur during the oxidation process leading to the excited state of the aminophthalate. uoa.gr These theoretical insights are invaluable for the rational design of new chemiluminescent agents with improved properties. uoa.gr
Compound Name Index
Role as a Versatile Synthetic Intermediate
Dimethyl 4-aminophthalate's structure, containing both nucleophilic and electrophilic centers, establishes it as a highly versatile intermediate in organic synthesis. The primary amine at the 4-position is readily available for various chemical transformations, making it a key component in the synthesis of dyes, polymers, and biologically active compounds. musechem.com
The compound is often prepared from 4-nitrophthalic acid. tandfonline.com The synthesis typically involves the esterification of 4-nitrophthalic acid followed by the reduction of the nitro group to an amine. tandfonline.comvulcanchem.com For instance, 4-nitrophthalic acid can be heated with methanol (B129727) in the presence of sulfuric acid, followed by reduction using zinc dust and hydrochloric acid to yield dimethyl 4-aminophthalate (B1235162). tandfonline.com Another method involves the reduction of dimethyl 4-nitrophthalate using agents like hydrogen gas with a palladium on carbon catalyst. vulcanchem.com
Its utility is demonstrated in its role as a precursor to other important intermediates. For example, it can be used to synthesize 3,4-dicarboxycinnamic acid through a reaction with acrylonitrile, a process similar to the Meerwein reaction. researchgate.net The compound's reactivity also allows for its use in the preparation of various acyl derivatives. acs.orgacs.org
Precursor in Heterocyclic Compound Synthesis
The chemical structure of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. cymitquimica.comfluorochem.co.uk Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are fundamental to many areas of chemistry, including pharmaceuticals and materials science.
One notable application is in the synthesis of luminol (B1675438) and its derivatives. wikipedia.orgpbworks.com Luminol is a well-known chemiluminescent compound, and its synthesis can begin with 3-nitrophthalic acid, a related starting material. wikipedia.orgrsc.org The synthesis of luminol derivatives often involves the creation of a phthalhydrazide (B32825) structure, which can be derived from phthalic acid derivatives like this compound. nih.gov The amino group on this compound can be a key handle for building the hydrazide portion of the luminol scaffold. For example, 3-aminophthalhydrazide (luminol) is synthesized from 3-nitrophthalic acid and hydrazine. pbworks.com
Furthermore, this compound serves as a starting material for creating substituted 3-aminophthalates through Diels-Alder reactions. mdpi.comcolab.ws This reaction typically involves the use of a diene, such as a 2H-pyran-2-one, reacting with a dienophile like an acetylenedicarboxylate. mdpi.com The resulting phthalate (B1215562) derivatives can then be further modified.
Conjugation for Bioconjugate Chemistry Research
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound plays a role in this field, particularly in the synthesis of haptens for immunoassays and their subsequent conjugation to carrier proteins. tandfonline.comtandfonline.com
Hapten Synthesis for Immunoassays
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This compound serves as a crucial hapten in the development of immunoassays for detecting small molecules like phthalate esters. tandfonline.comtandfonline.com For instance, it has been used to create antibodies for the detection of dimethyl phthalate (DMP) in water samples. tandfonline.comtandfonline.com
The synthesis of the hapten often starts with 4-nitrophthalic acid, which is converted to this compound. tandfonline.comtandfonline.com This hapten provides the necessary amino group for conjugation to a carrier protein. tandfonline.com In some cases, a spacer arm is introduced to the hapten to improve its presentation to the immune system. researchgate.net For example, an aminated hapten, dibutyl 4-aminophthalate (DBAP), a structural analog of dibutyl phthalate (DBP), was synthesized for use in an immunoassay for DBP. plos.orgnih.gov
Conjugation to Carrier Proteins (e.g., BSA, OVA)
Once the hapten is synthesized, it is covalently attached to a larger carrier protein to become immunogenic. tandfonline.com Common carrier proteins include bovine serum albumin (BSA) and ovalbumin (OVA). tandfonline.comnih.gov The conjugation of this compound to these proteins is often achieved through a diazotization reaction. tandfonline.comtandfonline.com This involves converting the primary amino group of the hapten into a reactive diazonium salt, which then couples to electron-rich amino acid residues on the protein, such as tyrosine. tandfonline.com
The successful conjugation of the hapten to the carrier protein is a critical step in developing an immunoassay. tandfonline.com The resulting hapten-protein conjugate is then used to immunize animals to produce antibodies specific to the hapten. nih.gov These antibodies are the key reagents in various immunoassay formats, such as ELISA (enzyme-linked immunosorbent assay). plos.org
Table: Carrier Proteins Used in this compound Conjugation
| Carrier Protein | Full Name | Common Use in Immunoassays |
| BSA | Bovine Serum Albumin | Immunogen for antibody production. tandfonline.comnih.gov |
| OVA | Ovalbumin | Coating antigen in immunoassays. tandfonline.complos.org |
| KLH | Keyhole Limpet Hemocyanin | Immunogen for generating anti-peptide antibodies. nih.gov |
Fluorescent Probe and Sensor Development
This compound and its derivatives are utilized in the development of fluorescent probes and sensors. musechem.com These tools are essential for detecting and visualizing specific ions and molecules in various biological and chemical systems. frontiersin.org
The photophysical properties of aminophthalate derivatives make them suitable for these applications. ulisboa.pt For example, 4-dimethylamino phthalimide (B116566) (4-DMAPth), a related compound, is a solvatochromic fluorophore used to study protein-protein interactions due to its sensitivity to the polarity of its environment. nih.gov The synthesis of such probes can involve the use of 4-aminophthalic acid, which can be derived from this compound. tandfonline.comnih.gov
The development of these probes often involves modifying the core structure to enhance properties like quantum yield, emission wavelength, and selectivity for a particular analyte. nih.gov The amino group of this compound provides a convenient point for chemical modification to tune these properties. The resulting fluorescent probes can be used in a variety of applications, including cellular imaging and the detection of reactive oxygen species. nih.govnih.gov
Applications in Advanced Materials Science Research
Monomer in Polymer Synthesis
The bifunctional nature of dimethyl 4-aminophthalate (B1235162), possessing both an amino group and two methyl ester groups, makes it an ideal candidate for polymerization processes. nih.gov It can react with other monomers or self-condense to form long polymer chains, which are the basis of many high-performance materials used in demanding industrial applications. tandfonline.comtandfonline.com
Polyimides are a major class of high-performance polymers, and dimethyl 4-aminophthalate plays a crucial role as a precursor in their synthesis. tandfonline.com The synthesis of polyimides from this monomer can proceed through different routes, each offering distinct advantages in controlling the final properties of the polymer.
This compound is considered a derivative of 4-aminophthalic acid, which is a classic example of an AB-type monomer. tandfonline.comtandfonline.com In this classification, 'A' represents the amino functional group, and 'B' represents the dicarboxylic acid or its derivative (in this case, the dimethyl ester). tandfonline.com The key advantage of using AB-type monomers like this compound is that the stoichiometric equivalence required for achieving high molecular weight polymers is inherently met within each molecule. researchgate.netresearchgate.net This simplifies the polymerization process compared to AABB-type polycondensation, where two different monomers must be precisely balanced. tandfonline.com The self-condensation of such AB-type monomers, typically at elevated temperatures, leads to the formation of polyimides with the elimination of a small molecule, such as methanol (B129727) in the case of this compound. This approach offers better control over the polymer structure and can lead to polyimides with improved processability due to the presence of only one imide unit per repeating monomer, which imparts more flexibility to the polymer chain compared to the more rigid AABB-type polyimides. tandfonline.com
The synthesis of polyimides from this compound can also proceed via a two-step process involving a polyamic acid intermediate. tandfonline.comtandfonline.com In the first step, the monomer undergoes polymerization to form a soluble polyamic acid. tandfonline.comresearchgate.net This intermediate polymer is often more processable than the final polyimide, allowing it to be cast into films or other shapes. tandfonline.com In the second step, the polyamic acid is converted to the final polyimide through a process of imidization, which involves heating to high temperatures to induce cyclodehydration, resulting in the formation of the stable imide ring structure. tandfonline.com While the direct polymerization of the parent compound, 4-aminophthalic anhydride (B1165640), often leads to low molecular weight polyimides, using derivatives like the monomethyl ester or the methyl-trimethylsilyl diester of 4-aminophthalic acid has been explored to achieve higher molecular weight polymers through the polyamic acid route. researchgate.netresearchgate.net
A primary application of this compound in polymer synthesis is the development of thermally stable polymers, particularly polyimides. tandfonline.comtandfonline.com These polymers are highly sought after in the aerospace, electronics, and automotive industries for their ability to withstand high temperatures without significant degradation. tandfonline.comtandfonline.com The thermal stability of polyimides derived from monomers like this compound is attributed to the rigid aromatic and imide ring structures in the polymer backbone. tandfonline.com Research has shown that polyimides can exhibit excellent thermal resistance, with some formulations being stable at temperatures ranging from -269 to 400 °C. idu.ac.id The structural variations in the monomers used have a direct effect on the properties of the final polyimide, allowing for the tailoring of thermal stability to meet the demands of specific applications. tandfonline.comresearchgate.net
Precursor for Polyimide (PI) Synthesis
AB-Type Monomers for Self-Condensation
Synthesis of Functional Polymers with Tailored Properties
The versatility of this compound extends to the synthesis of functional polymers where specific properties are engineered into the material. By incorporating different chemical moieties into the polymer backbone, researchers can tailor properties such as solubility, processability, and even introduce specific functionalities. For instance, the introduction of flexible ether linkages can improve the solubility and processability of the resulting polyimides without significantly compromising their thermal stability. tandfonline.com This allows for the creation of materials that are not only robust but also easier to fabricate into complex components. Furthermore, the modification of the monomer or the use of co-monomers can impart desired characteristics, leading to the development of advanced materials for a wide range of applications, from flexible electronics to high-performance composites.
Environmental Behavior and Degradation Research Methodologies
Investigation of Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-living environmental factors, primarily hydrolysis and photodegradation. chemsafetypro.com These processes can significantly influence the concentration and form of a compound in the environment.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like Dimethyl 4-aminophthalate (B1235162), hydrolysis would involve the cleavage of the ester linkages to form 4-aminophthalic acid and methanol (B129727). The rate of hydrolysis is often dependent on pH and temperature.
Research on the alkaline hydrolysis of DMP in a highly alkaline medium has determined the pseudo-first-order rate constants for both steps. The ratio of the rate constant for the first hydrolysis step to the second (k1/k2) was found to be in the range of 35-42, indicating that the first ester group is hydrolyzed much faster than the second. The presence of organic co-solvents can also influence the rate of hydrolysis. Furthermore, studies have shown that mineral surfaces, such as hematite, can catalyze the hydrolysis of phthalate (B1215562) esters. researchgate.net
Interactive Data Table: Hydrolysis Rate Constants for Phthalate Esters
| Compound | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | pH Range | Reference |
| Dimethyl Phthalate | (6.9 ± 0.3) × 10⁻² | 30.00 ± 0.05 | 10 to 12 | chemrxiv.org |
| Diethyl Phthalate | (2.5 ± 0.2) × 10⁻² | 30.00 ± 0.05 | 10 to 12 | chemrxiv.org |
| Di-n-butyl Phthalate | (1.0 ± 0.05) × 10⁻² | 30.00 ± 0.05 | 10 to 12 | chemrxiv.org |
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. fiveable.me For aromatic compounds, the presence of UV-absorbing aromatic rings can increase the rate of degradation. fiveable.me
Direct photodegradation studies on Dimethyl 4-aminophthalate are scarce. However, research on DMP and other phthalic acid esters (PAEs) reveals several potential photodegradation pathways. nih.govnih.govfrontiersin.org Under UV irradiation, the primary degradation mechanism for DMP in aqueous solution involves the cleavage of the C-O bond. nih.gov In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation is enhanced, with hydroxyl radicals being the main oxidative species. nih.govfrontiersin.org
The photodegradation of PAEs can lead to the formation of various byproducts. For DMP, identified intermediates include methyl-o-hydroxybenzoate and dimethyl hydroxybenzoate. nih.govfrontiersin.org Under certain conditions, ring-opening byproducts can also be formed. nih.govfrontiersin.org The solvent in which the compound is dissolved can significantly affect the photodegradation rate and mechanism. nih.gov For example, the half-life of DMP under simulated sunlight is significantly shorter in dichloromethane (B109758) (9.62 hours) compared to water (19.2 days). nih.gov
Interactive Data Table: Photodegradation Byproducts of Dimethyl Phthalate (DMP)
| Degradation System | Identified Byproducts | Reference |
| UV | Methyl-o-hydroxybenzoate | nih.govfrontiersin.org |
| UV/TiO₂ | Dimethyl hydroxybenzoate, Methyl (2E,4E)-7-oxohepta-2,4-dienoate, Methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate | nih.govfrontiersin.org |
| UV-Vis/Bi₂WO₆ | Dimethyl hydroxybenzoate, Methyl (2E,4E)-7-oxohepta-2,4-dienoate | nih.govfrontiersin.org |
Hydrolysis Studies
Assessment of Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. chemsafetypro.com This is a primary mechanism for the removal of many organic pollutants from the environment.
Aerobic biodegradation occurs in the presence of oxygen. For phthalate esters, the initial step is typically the hydrolysis of the ester bonds by esterases, releasing the corresponding alcohol and phthalic acid. d-nb.infowiley.com The resulting phthalic acid is then further degraded.
Studies on the aerobic biodegradation of DMP show that it can be effectively mineralized by various microorganisms. nih.govrsc.orgrsc.org The degradation often proceeds through the formation of monomethyl phthalate and phthalic acid. The accumulation of phthalic acid can sometimes inhibit the biodegradation of DMP, but the addition of an exogenous electron donor like succinate (B1194679) can enhance the removal rate of phthalic acid. nih.gov The degradation kinetics can often be described by models such as the Haldane equation, which accounts for substrate inhibition at high concentrations.
Anaerobic biodegradation occurs in the absence of oxygen. The degradation of phthalate esters under anaerobic conditions also begins with the hydrolysis of the ester linkages to form phthalic acid and the corresponding alcohols. researchgate.netkaydiandesign.com However, the subsequent degradation of the phthalate molecule differs significantly from the aerobic pathway.
Under anaerobic conditions, phthalate is typically activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infowiley.comnih.gov Studies have shown that various phthalate esters, including diethyl phthalate and di-n-butyl phthalate, are readily biodegradable under anaerobic conditions, with half-lives ranging from a few days to a few weeks. kaydiandesign.comnih.gov The degradation rates can be influenced by factors such as temperature, pH, and the presence of co-substrates or inhibitors. nih.gov For instance, the presence of yeast extract has been shown to enhance anaerobic degradation rates, while compounds like acetate (B1210297) and certain heavy metals can be inhibitory. nih.gov
Interactive Data Table: Anaerobic Degradation of Phthalate Esters in River Sediment
| Compound | Degradation Rate Constant (day⁻¹) | Half-life (days) | Optimal Conditions | Reference |
| Diethyl Phthalate (DEP) | 0.045 | 15.4 | 30°C, pH 7.0 | nih.gov |
| Di-n-butyl Phthalate (DBP) | 0.074 | 9.4 | 30°C, pH 7.0 | nih.gov |
| Di-(2-ethylhexyl) Phthalate (DEHP) | 0.027 | 25.7 | 30°C, pH 7.0 | nih.gov |
A diverse range of microorganisms capable of degrading phthalates and aromatic amines has been isolated and identified from various environments. nih.govnih.gov These microbes possess the necessary enzymatic machinery to break down these complex molecules.
For aerobic degradation of DMP, a Bacillus thuringiensis strain isolated from soil has shown the ability to utilize DMP as its sole source of carbon and energy, achieving over 99% degradation. rsc.orgrsc.org Other bacteria, such as those found in aerobic granular sludge, including filamentous, coccoid, and rod-shaped bacteria, also contribute to DMP degradation.
In the context of anaerobic degradation, methanogens, sulfate-reducing bacteria, and other eubacteria are involved in the breakdown of phthalate esters. nih.gov Specific genera like Aromatoleum and Thauera have been identified as key players in the anaerobic degradation of phthalate in denitrifying communities. asm.org For aromatic amines in general, a wide array of bacteria, including species of Acinetobacter, Burkholderia, and Pseudomonas, have been shown to carry out their degradation. researchgate.net Fungi, such as species from the genera Trichoderma and Aspergillus, have also been identified as capable of transforming aromatic amines. longdom.org
Anaerobic Biodegradation Investigations
Analysis of Degradation Intermediates and Metabolites
The study of the environmental degradation of this compound involves the identification of its intermediate products and metabolites. This is crucial for understanding the complete degradation pathway and the potential environmental impact of these transient compounds. While specific studies detailing the degradation intermediates of this compound are not prevalent in public literature, the methodologies applied to other phthalate esters provide a clear framework for such research.
Common analytical techniques are employed to separate and identify these chemical species from environmental samples. uomustansiriyah.edu.iq High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose. researchgate.netmdpi.com HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity in identifying metabolites. researchgate.net For other short-chain phthalates, degradation pathways have been shown to produce intermediates such as monobutyl phthalate (MBP), phthalic acid, benzoic acid, and protocatechuic acid. srce.hr It is plausible that the degradation of this compound would follow a similar pathway, initiated by the hydrolysis of the ester bonds.
Furthermore, immunological methods like Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for the detection of various phthalates. researchgate.netmdpi.com Interestingly, this compound itself plays a role in this area, not as a target analyte, but as a hapten. mdpi.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. In several studies, this compound has been covalently attached to proteins like bovine serum albumin or ovalbumin to generate specific antibodies for detecting other phthalates, such as dimethyl phthalate (DMP). researchgate.netnih.gov This indirect competitive ELISA (ic-ELISA) method is noted for its high sensitivity and specificity, making it a reliable tool for monitoring target phthalates in water samples. nih.gov
The general approach to analyzing degradation products involves extracting the compounds from a sample matrix, separating them using chromatographic techniques, and identifying them based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer. uomustansiriyah.edu.iq
Table 1: Analytical Methodologies for Phthalate Metabolite Analysis
| Methodology | Description | Application in Phthalate Analysis | Reference |
|---|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds and identifies them based on their mass spectrum. | Used for the determination of various phthalates and their metabolites in environmental samples. | researchgate.net |
| HPLC-MS/MS | High-Performance Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and selectivity for non-volatile compounds. | A common method for detecting and quantifying phthalate esters and their degradation products in complex matrices like water and biological fluids. | researchgate.net |
| ELISA | Enzyme-Linked Immunosorbent Assay is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. | Developed for various phthalates (DMP, DBP, etc.) often using this compound as a hapten to produce the required specific antibodies. | researchgate.netmdpi.comnih.gov |
Environmental Fate Modeling and Simulation Research
Environmental fate modeling uses computer simulations to predict the distribution, persistence, and transformation of chemicals released into the environment. rsc.org These models are essential tools for assessing the potential exposure and risk associated with chemical compounds like this compound. rsc.org The models integrate a compound's physicochemical properties with environmental parameters to forecast its behavior.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this research. researchgate.net QSARs are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (e.g., biodegradability, toxicity). The OPEn structure-activity/property Relationship App (OPERA) is an example of a freely available, open-source application that uses this approach to predict physicochemical properties and environmental fate endpoints. researchgate.net Such models are built on large datasets of chemicals and are validated to ensure their predictive accuracy for regulatory purposes. researchgate.net
Multimedia fugacity models, such as SimpleBox4nano, represent another critical approach, particularly for understanding how a substance partitions between different environmental compartments like air, water, soil, and sediment. ru.nl These models calculate the likely concentrations of a chemical in various media based on its emission rates and properties like solubility, vapor pressure, and degradation half-lives. ru.nlcore.ac.uk While originally developed for conventional chemicals, adaptations of these models are used to predict the fate of nanoparticles and other complex substances. ru.nl
For a compound like this compound, these models would be used to:
Predict its partitioning behavior in the environment.
Estimate its persistence (half-life) in different compartments.
Identify potential accumulation in soil or sediment.
The accuracy of these models is highly dependent on the quality of the input data, which includes the chemical's intrinsic properties and the characteristics of the receiving environment. researchgate.netru.nl
Table 2: Environmental Fate Modeling Approaches
| Model Type | Principle | Application to this compound | Reference |
|---|---|---|---|
| QSAR Models | Quantitative Structure-Activity Relationship models predict the properties and behavior of a chemical based on its molecular structure. | Estimation of key properties like water solubility, soil adsorption coefficient (Koc), and biodegradation rates, which are inputs for fate models. | rsc.orgresearchgate.net |
| Multimedia Fugacity Models | These models predict the distribution of a chemical across environmental compartments (air, water, soil, sediment) based on the concept of "fugacity" or escaping tendency. | Simulating the environmental distribution of the compound to predict where it will accumulate and its predicted environmental concentrations (PECs). | rsc.orgru.nl |
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes
The traditional synthesis of dimethyl 4-aminophthalate (B1235162) involves the nitration of phthalic anhydride (B1165640), followed by esterification and subsequent reduction of the nitro group. tandfonline.comtandfonline.com A common method for this reduction is using hydrogen gas with a palladium on carbon (Pd/C) catalyst. vulcanchem.comnih.gov Another approach involves the use of zinc dust in the presence of concentrated hydrochloric acid. tandfonline.com
However, the quest for more efficient and varied synthetic pathways is ongoing. Researchers have explored alternative starting materials and reaction sequences. For instance, taking 4-nitrophthalic acid as the starting compound, dimethyl 4-aminophthalate has been synthesized to introduce active carboxyl groups through amidation methods. researchgate.net This highlights a move towards creating derivatives with specific functionalities.
A significant area of development is the exploration of Diels-Alder reactions. Substituted 3-aminophthalates have been prepared from 3-acylamino-2H-pyran-2-ones and dialkyl acetylenedicarboxylates. mdpi.comnih.gov Although these reactions can require harsh conditions, they offer a versatile route to a wide array of substituted aminophthalates. mdpi.comnih.gov
Exploration of New Material Applications
This compound and its derivatives are crucial building blocks in the synthesis of advanced materials, particularly high-performance polymers like polyimides. tandfonline.comtandfonline.com Polyimides are known for their thermal stability and are used in various demanding applications, including electronics and aerospace. tandfonline.com The structure of the monomer, such as this compound, significantly influences the properties of the resulting polymer. tandfonline.com
The amino group of this compound allows for its incorporation into various polymer backbones, leading to materials with tailored properties. For example, it is a precursor for synthesizing AB-type monomers used in the production of polyimides. tandfonline.comtandfonline.com Research is also directed towards creating functionalized polyimides, such as those with nonlinear optical properties, by incorporating specific moieties derived from this compound.
Furthermore, derivatives of this compound are being investigated for their potential in developing specialty resins and plasticizers. vulcanchem.com The modification of its structure can lead to materials with specific characteristics like enhanced flexibility and durability. vulcanchem.com
Advanced Spectroscopic and Computational Integration
The characterization of this compound and its derivatives heavily relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are fundamental in confirming the molecular structure of newly synthesized compounds. mdpi.comijsat.org For instance, in the characterization of substituted 3-aminophthalates, ¹H NMR can identify the distinct protons of the methyl groups and the aromatic ring, while ¹³C NMR can pinpoint the carbonyl carbons and other carbon atoms within the molecule. mdpi.com
Computational chemistry is increasingly being integrated with experimental work to predict and understand the properties and reactivity of these compounds. scirp.orgriken.jp Density Functional Theory (DFT) calculations, for example, can be used to determine the thermodynamic stability and reactivity of different isomers and reaction pathways. mdpi.com Such computational studies help in designing more efficient synthetic routes and in predicting the properties of novel materials derived from this compound. For example, computational docking studies are employed to understand the interaction of its derivatives with biological targets. nih.govnih.gov
Further Elucidation of Biological Interactions
The biological activities of this compound derivatives are an area of growing interest. The core structure can be modified to create compounds with potential applications in medicinal chemistry and bio-organic chemistry. mdpi.com For instance, it has been used as a hapten in the development of immunoassays for detecting phthalate (B1215562) esters in environmental samples. tandfonline.comresearchgate.netplos.org Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. researchgate.net
Derivatives of aminophthalates are also being explored for their potential as bioactive molecules. Research into 4-aminopyridine (B3432731) derivatives has shown their potential in enhancing cognitive function and acting as cholinesterase inhibitors. nih.gov While not directly this compound, this research highlights the potential of the broader class of aminophthalate derivatives in drug discovery. The amino group provides a reactive handle for further chemical modifications to synthesize a library of compounds for biological screening. mdpi.com
Sustainable Chemistry Initiatives
In line with the growing emphasis on green chemistry, efforts are being made to develop more sustainable synthetic methods for amines and their derivatives. benthamdirect.comresearchgate.netijrar.org This includes the use of greener solvents, reducing waste, and employing catalytic systems that are more environmentally benign. rsc.orglabmanager.comresearchgate.net
For the synthesis of amides from esters and amines, which is a related reaction type, metal-free and base-free methods using water as a green solvent are being developed. rsc.org Catalytic systems using ruthenium or supported gold nanoparticles are also being explored to make amidation reactions more efficient and sustainable. researchgate.netacs.org These principles can be applied to the synthesis and derivatization of this compound. The goal is to move away from harsh reaction conditions and hazardous reagents towards more sustainable alternatives that minimize environmental impact. ijrar.orglabmanager.com The development of one-pot reactions and the use of recyclable catalysts are key strategies in this endeavor. researchgate.netlabmanager.com
Q & A
Q. How can researchers optimize the synthesis of dimethyl 4-aminophthalate while minimizing byproducts?
Methodological Answer:
- Use a two-step esterification process: first, convert 4-aminophthalic acid to its diacid chloride using thionyl chloride, followed by reaction with methanol under controlled conditions (e.g., 0–5°C to prevent hydrolysis).
- Monitor reaction progress via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate and product formation .
- Adjust stoichiometric ratios (e.g., molar excess of methanol) and catalysts (e.g., H₂SO₄ or Amberlyst-15) to improve yield. Post-synthesis purification via recrystallization (ethanol/water) reduces impurities .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm esterification (e.g., methyl ester peaks at δ ~3.8–3.9 ppm) and aromatic proton environments (δ ~6.5–8.0 ppm).
- FT-IR : Identify ester carbonyl stretches (~1720–1740 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 224) and fragmentation patterns to validate purity .
Q. How should researchers design preliminary stability studies for this compound?
Methodological Answer:
- Conduct accelerated degradation studies under varied conditions (pH 3–10, 40–60°C) to assess hydrolytic stability.
- Use UV-Vis spectroscopy to monitor absorbance changes (λ_max ~280 nm for aromatic systems) over time.
- Quantify degradation products via GC-MS or LC-MS and correlate with environmental factors (e.g., humidity, light exposure) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-based materials (e.g., metal-organic frameworks)?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps) and coordination behavior with metals (e.g., Zr⁴⁺ or Cu²⁺).
- Simulate binding energies and steric effects to optimize ligand geometry for target applications (e.g., photocatalysis or gas adsorption).
- Validate predictions experimentally via X-ray crystallography and BET surface area analysis .
Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?
Methodological Answer:
- Conduct systematic reviews of in vitro (e.g., Ames test, MTT assay) and in vivo (rodent models) studies, emphasizing dose-response relationships and exposure durations.
- Compare metabolic pathways (e.g., esterase-mediated hydrolysis) across species using LC-MS/MS to identify interspecies variability.
- Apply OECD guidelines for genotoxicity testing (e.g., micronucleus assay) to clarify mechanisms (e.g., direct DNA adduct formation vs. oxidative stress) .
Q. How can researchers integrate this compound into ROS-generating composites for antimicrobial applications?
Methodological Answer:
- Synthesize zirconium phthalocyanine complexes (e.g., PcZr(4-aminophthalate)) via axial ligand substitution (Figure 1 in ).
- Quantify ROS (e.g., singlet oxygen, hydroxyl radicals) using fluorescent probes (e.g., SOSG or DCFH-DA) under controlled light irradiation.
- Validate antimicrobial efficacy via time-kill assays (ISO 20776-1) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating ROS levels with MIC/MBC values .
Q. What experimental and computational approaches address discrepancies in reaction kinetics for this compound synthesis?
Methodological Answer:
- Develop a lumped kinetic model (e.g., Langmuir-Hinshelwood) using fixed-bed reactor data (temperature, pressure, flow rates).
- Calibrate models with 240+ experimental data points (conversion, selectivity) and validate via ANOVA or t-tests.
- Optimize reactor design (e.g., packed-bed vs. fluidized-bed) using Aspen Plus simulations to maximize yield and minimize energy input .
Data Management and Reproducibility
Q. How should researchers document and share raw data for this compound studies?
Methodological Answer:
- Use FAIR-compliant repositories (e.g., Chemotion or RADAR4Chem) to archive NMR spectra, chromatograms, and kinetic datasets.
- Include metadata (e.g., instrument parameters, solvent purity) and appendices for large datasets (e.g., crystallographic CIF files).
- Adhere to IUPAC nomenclature and standardized formats (e.g., JCAMP-DX for spectroscopy) .
Q. What statistical methods are essential for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups and assess significance (p < 0.05).
- Report confidence intervals and effect sizes to contextualize biological relevance .
Addressing Research Gaps
Q. What are unmet needs in understanding the environmental fate of this compound?
Methodological Answer:
- Conduct photodegradation studies under simulated sunlight (Xe lamp, AM 1.5G filter) to identify transformation products (e.g., phthalic acid derivatives).
- Use LC-HRMS to track environmental persistence in water/soil matrices and model bioaccumulation potential via quantitative structure-activity relationships (QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
